

# A Comparative Guide to Boc-D-Homoserine(Bzl)-OH for Peptide Synthesis

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## Compound of Interest

Compound Name: *Boc-D-Homoser-Obzl*

Cat. No.: *B1642277*

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For researchers and professionals in drug development and peptide chemistry, the purity and characterization of amino acid building blocks are paramount. This guide provides a comparative analysis of Boc-D-Homoserine(Bzl)-OH, a key protected amino acid, against relevant alternatives. The information is supported by typical analytical data found in supplier Certificates of Analysis and standard experimental protocols.

## Product Comparison

The quality of Boc-D-Homoserine(Bzl)-OH can be assessed through various analytical parameters. Below is a table summarizing the typical specifications for Boc-D-Homoserine(Bzl)-OH and its common alternatives, Boc-D-Serine(Bzl)-OH and Boc-D-Threonine(Bzl)-OH. These alternatives are frequently used in peptide synthesis and offer different side-chain functionalities.

Parameter	Boc-D-Homoserine(Bzl)-OH	Boc-D-Serine(Bzl)-OH	Boc-D-Threonine(Bzl)-OH
Appearance	White to off-white crystalline powder	White to off-white powder	White to off-white powder
Purity (HPLC)	≥ 98% - 99%	≥ 98% <a href="#">[1]</a>	≥ 97% - 98% <a href="#">[2]</a>
Molecular Formula	C <sub>16</sub> H <sub>23</sub> NO <sub>5</sub> <a href="#">[3]</a>	C <sub>15</sub> H <sub>21</sub> NO <sub>5</sub> <a href="#">[1]</a>	C <sub>16</sub> H <sub>23</sub> NO <sub>5</sub> <a href="#">[4]</a>
Molecular Weight	309.36 g/mol <a href="#">[3]</a>	295.33 g/mol <a href="#">[1]</a>	309.36 g/mol
Melting Point	45-57 °C	58-60 °C	Not specified
Optical Rotation	[α] <sub>20</sub> /D +15 ± 2° (c=2, 80% EtOH)	[α] <sub>20</sub> /D -20 ± 1° (c=2, EtOH:H <sub>2</sub> O 4:1)	[α] <sub>25</sub> /D -18.5 - -13.5° (c=1, MeOH)
Storage	0-8 °C	2-8 °C	2-30 °C

## Experimental Protocols

The following are generalized protocols for key analytical methods used to assess the quality of protected amino acids like Boc-D-Homoserine(Bzl)-OH.

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method separates the main compound from any impurities, allowing for quantification of purity.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μm)

Reagents:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

**Procedure:**

- Equilibrate the column with the initial mobile phase composition.
- Inject 5-10  $\mu$ L of the sample solution.
- Run a gradient elution, for example:
  - 0-20 min: 30% to 90% Mobile Phase B
  - 20-25 min: Hold at 90% Mobile Phase B
  - 25-30 min: Return to 30% Mobile Phase B and re-equilibrate
- Monitor the elution at a suitable wavelength (e.g., 220 nm).
- The purity is calculated by dividing the peak area of the main compound by the total area of all peaks.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

$^1\text{H}$  NMR spectroscopy is used to confirm the chemical structure of the compound.

**Instrumentation:**

- NMR spectrometer (e.g., 400 MHz)

**Reagents:**

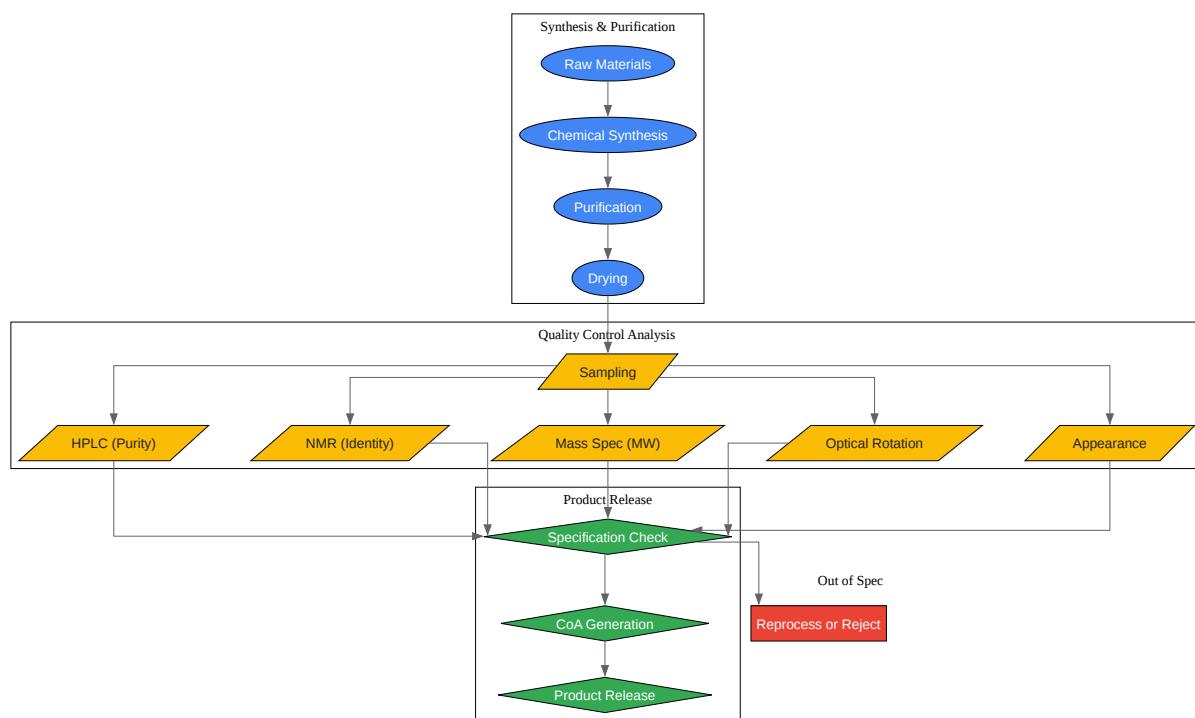
- Deuterated solvent (e.g., Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ))
- Internal standard (e.g., Tetramethylsilane (TMS))

**Procedure:**

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire the  $^1\text{H}$  NMR spectrum.
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks and assign them to the corresponding protons in the structure of Boc-D-Homoserine(Bzl)-OH. The spectrum should be consistent with the expected chemical shifts and coupling patterns.

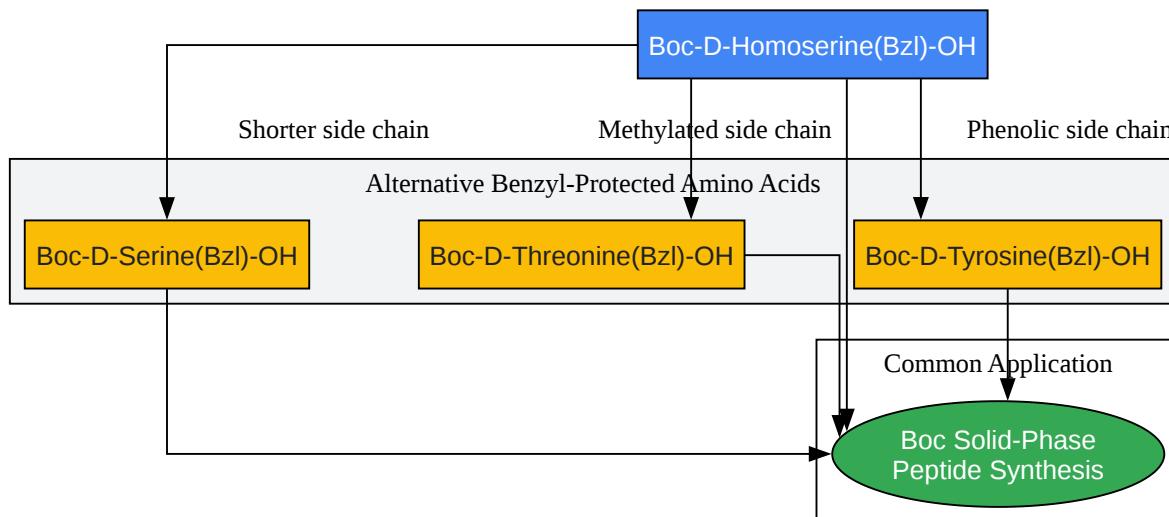
## Visualizing Workflows and Relationships

The following diagrams illustrate the quality control workflow for Boc-D-Homoserine(Bzl)-OH and its relationship to alternative products.



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Caption: Quality Control Workflow for Boc-D-Homoserine(Bzl)-OH.



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Caption: Relationship between Boc-D-Homoserine(Bzl)-OH and Alternatives.

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